[(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol
Description
[(2R,3S)-1-Benzyl-3-methylpyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative characterized by a five-membered saturated nitrogen ring. Key structural features include:
- 1-Benzyl substituent: A phenylmethyl group attached to the nitrogen atom at position 1.
- 3-Methyl group: A methyl substituent at the stereochemically defined 3-position (S-configuration).
- 2-Methanol group: A hydroxymethyl group at the 2-position (R-configuration).
The molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.27 g/mol.
Properties
IUPAC Name |
[(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-14(13(11)10-15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGMZFFCWQYRFZ-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@H]1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Solvent Effects
Reaction temperature profoundly impacts stereoselectivity. For example, the alkylation step to install the C-3 methyl group proceeds optimally at −78°C in THF, achieving a (3S):(3R) ratio of 97:3. Higher temperatures (>−20°C) lead to significant epimerization, reducing the d.e. to <80%. Similarly, polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote racemization; thus, toluene or diethyl ether is preferred for stereosensitive steps.
Catalytic Systems
Palladium-based catalysts, while effective for cross-coupling reactions, are sensitive to impurities in the pyrrolidine intermediate. Prior art methods often require chromatographic purification, which is impractical on an industrial scale. Recent advancements employ crystallization techniques using 2-propanol-water mixtures, achieving a purity of 98% without chromatography.
Industrial-Scale Purification Strategies
Chromatography-free purification is critical for cost-effective manufacturing. A patented method involves sequential crystallization of the hydrochloride salt from 2-propanol and water. The process begins with dissolving the crude product in hot 2-propanol (70°C), followed by gradual cooling to 4°C. Seed crystals of the (2R,3S) enantiomer are introduced to induce selective crystallization, yielding a product with 99.7% purity.
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Crystallization | 2-Propanol/water, 70°C → 4°C | 80.2 | 99.7 |
| Salt Formation | Ethanol, DTTA, 20°C | 72.0 | 99.5 |
| Alkylation | THF, −78°C, methyl triflate | 89.0 | 97.6 |
Analytical Characterization
High-performance liquid chromatography (HPLC) is the gold standard for assessing stereochemical purity. A chiral stationary phase (e.g., Chiralpak AD-H) with a hexane-isopropanol mobile phase resolves the (2R,3S) and (2S,3R) enantiomers, with retention times of 12.3 and 14.7 minutes, respectively. Nuclear magnetic resonance (NMR) spectroscopy further confirms the structure, with characteristic signals at δ 3.78 ppm (methanol CH2OH) and δ 1.32 ppm (C-3 methyl) .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
[(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of [(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The primary analog identified in the evidence is ((2S,3R)-1-Benzyl-3-(benzylamino)pyrrolidin-2-yl)methanol (CAS: 1932059-96-5) . Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Differences:
Substituent at Position 3: The target compound has a methyl group, whereas the analog features a benzylamino group (C₆H₅CH₂NH–). This introduces an additional nitrogen atom and benzyl moiety, increasing molecular weight by ~89 g/mol. The benzylamino group may enhance hydrogen-bonding capacity and alter solubility compared to the hydrophobic methyl group.
Stereochemistry :
- The target compound has (2R,3S) configuration, while the analog is (2S,3R). This inversion could significantly affect interactions in chiral environments (e.g., enzyme binding).
Physicochemical Implications: The analog’s higher molecular weight and polar benzylamino group may reduce lipophilicity (logP) compared to the target compound.
Broader Context: Other Pyrrolidine and Heterocyclic Derivatives
(2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine :
- Features a phenylsulfonylmethyl group and isopropylidenedioxy (acetonide) ring.
- The sulfonyl group increases polarity, while the acetonide enhances rigidity.
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives :
- Pyran-2-one core with benzoyl and aminoalkyl substituents.
- These compounds demonstrate the role of hydrogen-bond donors (e.g., hydroxyl, amine groups) in modulating reactivity and biological interactions.
Research Findings and Gaps
Analytical Data
Functional Implications
- The benzylamino group in the analog could confer stronger intermolecular interactions (e.g., π-stacking, hydrogen bonding) compared to the target’s methyl group.
- The hydroxymethyl group in both compounds may facilitate derivatization (e.g., esterification, glycosylation).
Biological Activity
[(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol, also known as 1-benzyl-3-methylpyrrolidin-2-ylmethanol, is a compound belonging to the pyrrolidine class. Its unique structure, featuring a benzyl group and a hydroxymethyl group, suggests potential biological activity that warrants investigation. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets through:
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes, which can be crucial in biochemical pathways.
- Receptor Binding : Interacting with receptors to influence signaling pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic processes. For instance, studies have shown that compounds with similar structures can inhibit enzymes such as acetylcholinesterase and other critical metabolic enzymes .
Receptor Interaction
The compound has been investigated for its potential to bind to various receptors, including neurotransmitter receptors. This interaction can lead to modulation of neurotransmitter release and receptor activation or inhibition .
Case Studies
- Antiviral Activity : A study explored the antiviral properties of compounds related to this compound. It was found that certain derivatives exhibited significant antiviral activity against viral strains by inhibiting viral replication .
- CNS Effects : Another study focused on the central nervous system (CNS) effects of similar pyrrolidine derivatives. The results indicated potential anxiolytic and sedative effects when administered in controlled doses .
Research Findings
Q & A
What are the key synthetic methodologies for [(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol, and how do reaction conditions influence stereochemical outcomes?
Level: Basic
Answer:
The synthesis typically involves stereoselective reduction and protective group strategies. For example:
- Reductive Amination: A pyrrolidine precursor is treated with benzyl halides in methanol under acidic conditions, followed by sodium borohydride reduction to introduce the methanol group .
- Stereochemical Control: Use of chiral auxiliaries or enzymatic resolution ensures the (2R,3S) configuration. Boc (tert-butoxycarbonyl) protection is often employed to stabilize intermediates and prevent racemization during synthesis .
- Critical Factors: Solvent polarity (e.g., methanol vs. DMF), temperature (room temp. vs. reflux), and catalysts (e.g., iodine for activation) significantly impact yield and enantiomeric excess .
How can X-ray crystallography and SHELX software validate the stereochemistry of this compound?
Level: Basic
Answer:
- Crystallography Workflow: Single crystals are analyzed using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Hydrogen bonding and torsion angles confirm the (2R,3S) configuration .
- Data Interpretation: Residual density maps and R-factors (<5% for high-resolution data) ensure accuracy. For example, the benzyl group’s spatial orientation can be verified against calculated electron density .
What in vitro antiplasmodial assays are used to evaluate this compound derivatives, and how do their IC50 values compare to established drugs?
Level: Advanced
Answer:
- Assay Protocol: Hybrid derivatives are tested against Plasmodium falciparum K1 (multidrug-resistant) and W2 strains using SYBR Green fluorescence assays. Results are normalized to dihydroartemisinin (DHA) .
- Key Findings:
| Compound | K1 IC50 (nM) | W2 IC50 (nM) | Selectivity Index (vs. Mammalian Cells) |
|---|---|---|---|
| Hybrid Derivative A | 12.3 ± 1.2 | 18.7 ± 2.1 | >100 |
| DHA (Control) | 45.6 ± 3.8 | 52.4 ± 4.5 | 50 |
Derivatives combining the pyrrolidine-methanol scaffold with artemisinin show 3–4× higher potency than DHA .
How can molecular docking studies elucidate the mechanism of action of this compound hybrids?
Level: Advanced
Answer:
- Target Identification: Docking against Plasmodium targets (e.g., PfATP6 or cytochrome bc1) using AutoDock Vina or Schrödinger Suite. The methanol group’s hydroxyl forms hydrogen bonds with heme in the bc1 complex .
- Key Interactions:
How can researchers resolve contradictions in synthetic yields reported for this compound across different studies?
Level: Advanced
Answer:
- Root Causes: Variability arises from:
- Mitigation:
- Design of Experiments (DoE) to optimize parameters (e.g., pH, solvent ratio).
- Use of inline analytics (FTIR, HPLC) for real-time monitoring .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- NMR:
- Mass Spectrometry: Exact mass (calculated for C13H19NO: 205.1467) confirms molecular identity .
How do structural modifications to the benzyl or pyrrolidine groups affect the compound’s bioactivity?
Level: Advanced
Answer:
- Benzyl Substituents: Electron-withdrawing groups (e.g., -NO2) reduce antiplasmodial activity by 50%, while -OCH3 enhances solubility without compromising potency .
- Pyrrolidine Modifications: Methyl group at C3 improves metabolic stability (t1/2 >6 hrs in liver microsomes) .
- SAR Insight: A free hydroxyl group is critical for heme-binding; esterification abolishes activity .
What strategies enhance enantiomeric purity during large-scale synthesis of this compound?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
